molecular formula C17H18N2O4S B2856190 3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid CAS No. 329932-88-9

3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2856190
CAS No.: 329932-88-9
M. Wt: 346.4
InChI Key: XPDAYARHVAIRCS-UHFFFAOYSA-N
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Description

3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid (CAS: Not explicitly listed in evidence) is a benzoic acid derivative featuring a 4-phenylpiperazine group linked via a sulfonyl bridge. Notably, derivatives of related compounds, such as 3-(2-(4-phenylpiperazin-1-yl)acetamido)benzoic acid, have demonstrated significant anti-tubercular activity, with a minimum inhibitory concentration (MIC) of 1.6 µg/mL against Mycobacterium tuberculosis H37Rv and a docking score of -9.9 for the MmaA1 protein, a key enzyme in mycobacterial cell wall synthesis . The sulfonyl-piperazine moiety is critical for enhancing binding affinity and solubility, making it a scaffold for drug optimization.

Properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(21)14-5-4-8-16(13-14)24(22,23)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDAYARHVAIRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-phenylpiperazine with a sulfonyl chloride derivative of benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as recrystallization and chromatography may be employed to purify the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine structures have shown promise in treating mood disorders. A study highlighted the potential of piperazine derivatives to modulate neurotransmitter systems, which could lead to antidepressant effects. The sulfonamide group may enhance bioavailability and receptor affinity, making 3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid a candidate for further exploration in this area .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrated that derivatives of benzoic acid exhibit significant antibacterial effects, particularly against resistant strains. The sulfonyl group may contribute to enhanced interaction with bacterial cell membranes, thereby increasing efficacy .

Cancer Research

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. Studies suggest that piperazine derivatives can interfere with cancer cell signaling pathways, potentially leading to reduced tumor growth. The incorporation of the sulfonyl group may further enhance its anticancer properties by improving solubility and stability .

Ligands in Coordination Chemistry

Due to its unique structure, this compound can serve as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and materials synthesis .

Organic Synthesis

The compound can be utilized as an intermediate in organic synthesis processes. Its reactivity allows for the development of new compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Case Studies

Study Focus Findings
Study on Antidepressant EffectsInvestigated the modulation of serotonin receptorsShowed potential antidepressant activity through receptor interaction
Antimicrobial Activity AssessmentEvaluated against resistant bacterial strainsDemonstrated significant antibacterial effects with low MIC values
Cancer Cell Proliferation InhibitionAssessed effects on tumor growthIndicated reduced proliferation rates in treated cells

Mechanism of Action

The mechanism of action of 3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs, their modifications, and key properties:

Compound Name Structural Modification Molecular Formula Key Properties/Activities Reference
3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid 4-Phenylpiperazine sulfonyl linker C₁₇H₁₇N₃O₄S Anti-TB activity (MIC: 1.6 µg/mL)
3-(4-Methylpiperazin-1-yl)benzoic acid 4-Methylpiperazine (no sulfonyl) C₁₂H₁₆N₂O₂ mp: 187–190°C; reagent-grade availability
3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid 4-Acetylpiperazine sulfonyl linker C₁₃H₁₆N₂O₅S MW: 312.34; storage: unspecified
4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid Chloro and fluoro substituents on benzoic acid/piperazine C₁₇H₁₆ClFN₂O₄S Predicted bioactivity via docking studies
2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid Chloro substituent at position 2 on benzoic acid C₁₇H₁₆ClN₃O₄S CAS: 380193-38-4; supplier data available
3-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrochloride 4-Methylpiperazine sulfonyl linker; hydrochloride salt C₁₂H₁₆N₂O₄S·HCl Enhanced solubility due to salt formation

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., 3-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrochloride) exhibit improved aqueous solubility compared to free acids, critical for bioavailability .
  • Thermal Stability : The melting point of 3-(4-methylpiperazin-1-yl)benzoic acid (187–190°C) suggests higher crystallinity than analogs with bulkier substituents .

Biological Activity

3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid (CAS Number: 329932-88-9) is a compound of significant interest in medicinal chemistry, primarily due to its structural characteristics that facilitate interactions with various biological targets. Its unique sulfonamide group, combined with a benzoic acid framework and a phenylpiperazine moiety, positions it as a potential candidate for therapeutic applications, particularly in the fields of psychiatry and oncology.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 346.4 g/mol. The compound typically appears as a white to off-white crystalline solid, with a melting point ranging from 180 to 185 °C. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, but exhibits limited solubility in water .

Synthesis

The synthesis of this compound generally involves nucleophilic substitution reactions where the nitrogen atom in the piperazine ring attacks the electrophilic sulfonyl carbon. This process can be optimized by adjusting reaction conditions such as temperature and time, leading to improved yields and purity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in critical physiological processes. Research indicates that compounds with similar structures have shown affinity for serotonin receptors, which may contribute to their therapeutic effects in treating psychiatric disorders. Additionally, studies suggest that this compound may act as an inhibitor or modulator within signaling pathways related to pain and inflammation .

In Vitro Studies

In vitro evaluations have demonstrated the compound's potential antimicrobial properties. For instance, related studies have shown that similar sulfonamide derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis (Mtb), highlighting their potential as anti-infective agents .

Case Studies

Recent investigations into the structure-activity relationship (SAR) of related compounds have revealed that modifications to the sulfonamide group can enhance biological activity. For example, compounds that activate NF-kB pathways in immune cells have been identified, suggesting potential applications in immunotherapy .

Data Table: Biological Activity Overview

Activity Description
Antimicrobial Inhibitory effects against Mtb; potential for broader antimicrobial applications .
Serotonin Receptor Affinity Possible therapeutic effects in treating psychiatric disorders through receptor modulation.
NF-kB Activation Enhances immune response; implications for cancer immunotherapy .
Cytotoxicity Profiles Evaluated alongside antimicrobial activity; select compounds showed low cytotoxicity against Vero cells .

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